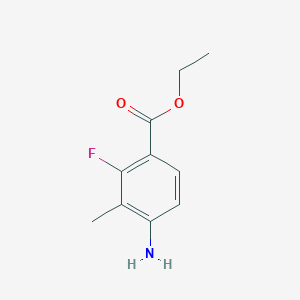

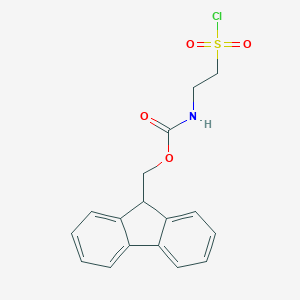

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

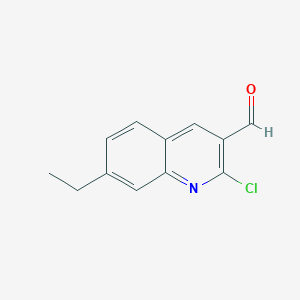

4-(Tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, commonly known as TBS-BPA, is a boronic acid derivative that has been used in a variety of scientific research applications in the fields of synthetic organic chemistry and biochemistry. TBS-BPA is a versatile reagent that has been used in a number of different synthetic transformations and has been found to be a valuable tool in the development of new compounds. Additionally, TBS-BPA has been used in biochemical and physiological research to study the mechanism of action of various biological systems.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Building Blocks : Boronic acids, including phenylboronic acid derivatives, act as synthetic intermediates and building blocks in various chemical reactions. They find applications in areas like sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid group into boronic acids can offer new opportunities for applications due to their multifunctional nature (R. Zhang et al., 2017).

Chromatographic Analysis : Tert-butyldimethylsilyl derivatives, including those of oxyanions, can be used for gas chromatographic analysis. These derivatives are stable and produce interpretable mass spectra, which are crucial for analytical applications (T. Mawhinney, 1983).

Novel Boron Heterocycles : Derivatives of phenylboronic acid are used in the synthesis of novel zwitterionic, tetrahedral boron heterocycles. These compounds have potential applications in various fields due to their unique structural properties (A. Kotali et al., 2017).

Pharmaceutical Synthesis : Boronic acids are utilized in the synthesis of complex pharmaceuticals, like cryptophycin-24 (Arenastatin A), where they play a role in forming key intermediates (M. Eggen et al., 2000).

Potential Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which can include derivatives of phenylboronic acid, are being explored as potential antiviral therapeutics. Their ability to interfere with viral entry processes, such as in the case of Hepatitis C virus, makes them a promising area of research (M. Khanal et al., 2013).

Optical Modulation and Sensing : Boronic acid derivatives are being used to modulate the optical properties of materials like carbon nanotubes. This application is significant in the development of sensors, particularly for saccharide recognition (B. Mu et al., 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

The mode of action of 4-TBSMS-hydroxymethylphenylboronic acid involves the tert-butyldimethylsilyl (TBS) group, which is a protective group commonly used in organic synthesis . The TBS group increases the stability of the compound, making it more resistant to hydrolysis . When the compound interacts with its target, the TBS group can be removed under specific conditions, allowing the boronic acid moiety to interact with the target .

Pharmacokinetics

The presence of the tbs group may influence these properties by affecting the compound’s solubility and stability .

Action Environment

The action of 4-TBSMS-hydroxymethylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the TBS group and the reactivity of the boronic acid moiety . Additionally, the presence of other reactive species in the environment can influence the compound’s action .

Eigenschaften

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYBPELCCZPPOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633394 |

Source

|

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-89-0 |

Source

|

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)